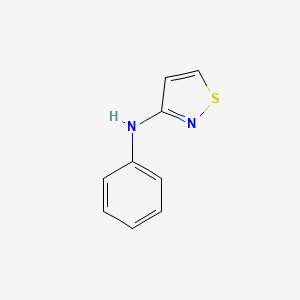
5-(2-Methyl-1-oxopropyl)pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylpropanoyl)pyridine-2-carbonitrile is an organic compound characterized by its pyridine ring substituted with a 2-methylpropanoyl group and a cyano group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-2-carbonitrile as the starting material.
Reaction Steps:
Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve higher yields and purity.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.
Reduction Products: Amines and other reduced forms of the cyano group.
Substitution Products: Derivatives with different substituents on the pyridine ring.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It serves as a building block for bioactive compounds with potential biological activity. Medicine: Research is ongoing to explore its use in drug development and therapeutic applications. Industry: It finds applications in the production of agrochemicals and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.
相似化合物的比较
2-Methylpropanoyl chloride: A related acyl chloride used in similar synthetic routes.
Pyridine-2-carbonitrile: The parent compound without the 2-methylpropanoyl group.
Other substituted pyridines: Compounds with different substituents on the pyridine ring.
This comprehensive overview highlights the significance of 5-(2-Methylpropanoyl)pyridine-2-carbonitrile in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
5-(2-methylpropanoyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-7(2)10(13)8-3-4-9(5-11)12-6-8/h3-4,6-7H,1-2H3 |
InChI 键 |
UPDQVMNODWGPLB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C1=CN=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


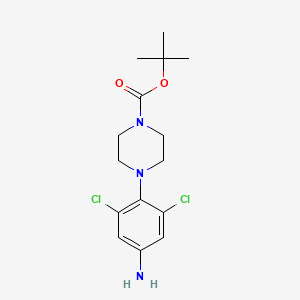
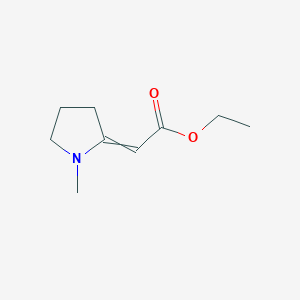
![3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine](/img/structure/B15357010.png)
![[3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B15357016.png)
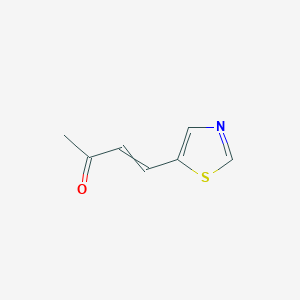

![Methyl 7-(2-methylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357044.png)
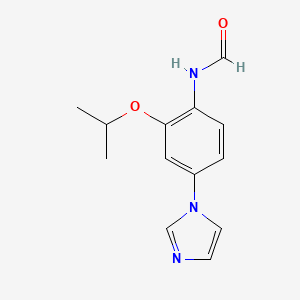
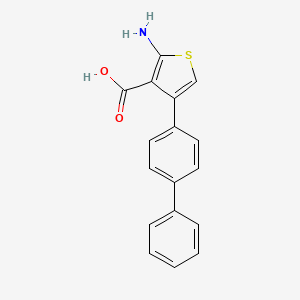
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
![7-benzoyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B15357061.png)
![5-[(5-Methylpyridin-2-yl)amino]pentanoic acid](/img/structure/B15357068.png)
